molecular formula C9H12ClNO B8754943 2-chloro-5-[(propan-2-yloxy)methyl]pyridine CAS No. 832714-57-5

2-chloro-5-[(propan-2-yloxy)methyl]pyridine

Cat. No.: B8754943
CAS No.: 832714-57-5
M. Wt: 185.65 g/mol
InChI Key: ZPAHGAXBDRYMLX-UHFFFAOYSA-N
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Description

2-chloro-5-[(propan-2-yloxy)methyl]pyridine is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(propan-2-yloxy)methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethyl-pyridine with isopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxymethyl group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(propan-2-yloxy)methyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The isopropoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-chloro-5-[(propan-2-yloxy)methyl]pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in the development of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5-[(propan-2-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethyl-pyridine: A precursor in the synthesis of 2-chloro-5-[(propan-2-yloxy)methyl]pyridine.

    2-Chloro-5-methyl-pyridine: A structurally similar compound with different substituents.

    2-Chloro-5-(trifluoromethyl)pyridine: Another derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

832714-57-5

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-chloro-5-(propan-2-yloxymethyl)pyridine

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-6-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3

InChI Key

ZPAHGAXBDRYMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CN=C(C=C1)Cl

Origin of Product

United States

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